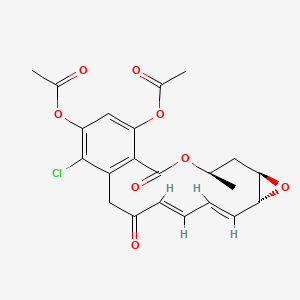
Unii-7rfi99H6PP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of Monorden, a natural product isolated from the fungus Humicola fuscoatra. Monorden Diacetate has been studied for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monorden Diacetate involves several steps, starting from the natural product Monorden. The key steps include acetylation reactions to introduce acetate groups into the Monorden molecule. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of Monorden Diacetate may involve large-scale fermentation of the fungus Humicola fuscoatra to obtain Monorden, followed by chemical modification to produce the diacetate derivative. The process requires careful control of fermentation conditions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monorden Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Monorden Diacetate into its reduced forms.
Substitution: The acetate groups in Monorden Diacetate can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Monorden Diacetate .
Scientific Research Applications
Monorden Diacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying acetylation reactions and other chemical transformations.
Biology: Monorden Diacetate is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Monorden Diacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
Monorden Diacetate can be compared with other similar compounds, such as:
Monorden: The parent compound from which Monorden Diacetate is derived.
Acetylated Derivatives: Other acetylated derivatives of natural products with similar structures and properties.
Synthetic Analogues: Synthetic compounds designed to mimic the structure and activity of Monorden Diacetate
Uniqueness
Monorden Diacetate is unique due to its specific acetylation pattern and the resulting biological activities. Its distinct chemical structure and properties make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H21ClO8 |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
[(4R,6R,8R,9E,11E)-17-acetyloxy-16-chloro-4-methyl-2,13-dioxo-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-19-yl] acetate |
InChI |
InChI=1S/C22H21ClO8/c1-11-8-17-16(31-17)7-5-4-6-14(26)9-15-20(22(27)28-11)18(29-12(2)24)10-19(21(15)23)30-13(3)25/h4-7,10-11,16-17H,8-9H2,1-3H3/b6-4+,7-5+/t11-,16-,17-/m1/s1 |
InChI Key |
IKKGJIXZKBEWBG-STGYQJRKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O2)/C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)OC(=O)C)OC(=O)C)C(=O)O1 |
Canonical SMILES |
CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)OC(=O)C)OC(=O)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















